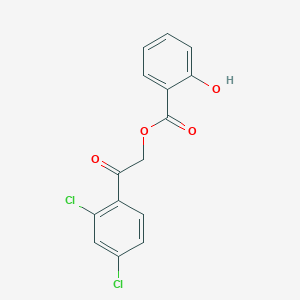

2-(2,4-dichlorophenyl)-2-oxoethyl salicylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2,4-dichlorophenyl)-2-oxoethyl salicylate is a useful research compound. Its molecular formula is C15H10Cl2O4 and its molecular weight is 325.1 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 323.9956142 g/mol and the complexity rating of the compound is 388. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It’s worth noting that salicylates, in general, are known to target cyclooxygenase enzymes (cox-1 and cox-2), inhibiting the synthesis of prostaglandins and thromboxanes, thereby exerting anti-inflammatory, analgesic, and antipyretic effects .

Mode of Action

Based on the known actions of salicylates, it can be hypothesized that this compound may interact with its targets (such as cox enzymes) to inhibit the synthesis of inflammatory mediators .

Biochemical Pathways

If we consider the general actions of salicylates, they are known to interfere with the arachidonic acid pathway, leading to a decrease in the production of prostaglandins and thromboxanes .

Result of Action

Based on the known actions of salicylates, it can be hypothesized that this compound may exert anti-inflammatory, analgesic, and antipyretic effects by inhibiting the synthesis of inflammatory mediators .

Analyse Biochimique

Biochemical Properties

2-(2,4-Dichlorophenyl)-2-oxoethyl salicylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. The interaction with COX enzymes is primarily through the binding of the salicylate moiety to the active site of the enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Additionally, the dichlorophenyl group enhances the compound’s binding affinity and specificity towards these enzymes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to downregulate the expression of pro-inflammatory genes such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) in macrophages . This downregulation is achieved through the inhibition of nuclear factor-kappa B (NF-κB) signaling pathway, which is a key regulator of inflammatory responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, leading to enzyme inhibition. For instance, the compound’s salicylate moiety forms hydrogen bonds with amino acid residues in the active site of COX enzymes, while the dichlorophenyl group enhances hydrophobic interactions . This dual interaction mechanism results in potent inhibition of enzyme activity. Additionally, the compound can modulate gene expression by interfering with transcription factors such as NF-κB, thereby altering the transcription of target genes involved in inflammation and immune responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and high temperatures . Long-term studies have shown that the compound maintains its inhibitory effects on COX enzymes and anti-inflammatory properties for extended periods, although slight reductions in potency may occur due to gradual degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound exhibits significant anti-inflammatory and analgesic effects without notable toxicity . At high doses, adverse effects such as gastrointestinal irritation and hepatotoxicity have been reported. These toxic effects are likely due to the accumulation of the compound and its metabolites in the liver and gastrointestinal tract.

Metabolic Pathways

This compound is metabolized through several pathways in the body. The primary metabolic pathway involves the hydrolysis of the ester bond, resulting in the formation of 2,4-dichlorophenol and salicylic acid . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion. The compound also interacts with enzymes such as cytochrome P450s, which play a role in its oxidative metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can bind to plasma proteins, which facilitates its distribution throughout the body. Additionally, specific transporters, such as organic anion-transporting polypeptides (OATPs), may play a role in its cellular uptake and distribution.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins . Post-translational modifications, such as phosphorylation, may also affect its localization and activity within specific cellular compartments.

Propriétés

IUPAC Name |

[2-(2,4-dichlorophenyl)-2-oxoethyl] 2-hydroxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2O4/c16-9-5-6-10(12(17)7-9)14(19)8-21-15(20)11-3-1-2-4-13(11)18/h1-7,18H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKRAYIHSAKFELO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OCC(=O)C2=C(C=C(C=C2)Cl)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-chloro-3-methylphenoxy)-2-methylpropanohydrazide](/img/structure/B5768897.png)

![ethyl 4-[(2,3-dihydro-1H-indol-1-ylcarbonyl)amino]benzoate](/img/structure/B5768905.png)

![3-chloro-4-methoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5768908.png)

![3-(3,4-dimethoxyphenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5768938.png)

![5-chloro-2-{[(3-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5768941.png)

![4-[(ethylsulfonyl)(methyl)amino]-N,N-dimethylbenzamide](/img/structure/B5768947.png)

methyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5768974.png)

![2-{benzyl[4-(trifluoromethyl)benzyl]amino}ethanol](/img/structure/B5768992.png)

![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5769009.png)